molecular formula C10H4Cl2O3 B1297858 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 64481-10-3

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1297858
CAS RN: 64481-10-3
M. Wt: 243.04 g/mol
InChI Key: IHCCHRKNCOFDAJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3 . It is a derivative of coumarin . This compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde can be represented by the SMILES string Clc1cc (Cl)c2OC=C (C=O)C (=O)c2c1 . The InChI representation is InChI=1S/C10H4Cl2O3/c11-6-1-7-9 (14)5 (3-13)4-15-10 (7)8 (12)2-6/h1-4H . The molecular weight of this compound is 243.04 g/mol .

Scientific Research Applications

1. Synthesis and Biological Activity

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde has been utilized in the synthesis of various pharmacophoric-motif conjugates, showing significant antimicrobial activity against different classes of bacteria and fungi. This highlights its potential in the development of new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

2. Reactivity and Synthesis of Derivatives

Research has also focused on the reactivity of this compound under alkaline conditions with amidine-type compounds and hydrazine derivatives. This has led to the synthesis of various condensation products, demonstrating its versatility in organic synthesis (Petersen & Heitzer, 1976).

3. Structural Transformations

The compound undergoes interesting structural transformations in the presence of pentacarbonyliron and HMPA, indicative of its potential in organic synthesis and chemical transformations (Ambartsumyan et al., 2012).

4. Electronic Properties

Density Functional Theory (DFT) studies on 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde, a related compound, have revealed insights into its molecular structures and electronic properties. This research is vital for understanding the electronic behavior of such compounds (Toh et al., 2016).

5. Novel Synthesis Approaches

There has been significant work on synthesizing new derivatives, such as 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione, showcasing the compound's utility in creating diverse chemical structures (Xie et al., 2005).

6. Antimicrobial Agents Design

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, a similar compound, has been used to synthesize Schiff’s Bases which demonstrated significant antimicrobial activity, suggesting the potential of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde in this domain (Bairagi, Bhosale, & Deodhar, 2009).

Safety And Hazards

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is classified as a combustible solid .

properties

IUPAC Name

6,8-dichloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCHRKNCOFDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334858
Record name 6,8-Dichloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

64481-10-3
Record name 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64481-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dichlorochromone-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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